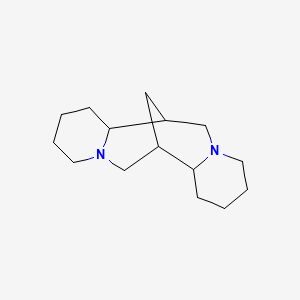

(-)-Sparteine

描述

A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.

属性

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859156 | |

| Record name | Sparteine non-stereo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-39-1 | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Sparteine: A Technical Guide to Natural Product Isolation and Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities and its utility as a chiral ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation and purification through established experimental protocols. Furthermore, this document elucidates the biosynthetic pathway of this compound, offering a deeper understanding of its natural origins. All quantitative data are presented in a clear, tabular format for ease of comparison, and key experimental and biosynthetic pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound is predominantly found in various species of the Fabaceae (legume) family, with notable concentrations in the genera Lupinus (lupins) and Cytisus (brooms)[1][2]. The alkaloid content can vary significantly depending on the plant species, geographical location, stage of development, and specific plant part.

Quantitative Analysis of this compound Content

The following table summarizes the reported concentrations of this compound in several well-documented plant sources. It is important to note that these values can fluctuate based on the aforementioned variables.

| Plant Species | Plant Part | This compound Content | Total Alkaloid Content Context | Reference(s) |

| Lupinus mutabilis (Tarwi) | Seeds | Predominant alkaloid | High total alkaloid content | [1][3] |

| Lupinus luteus (Yellow Lupin) | Seeds | 3.23 - 331 mg/kg (dry matter) | 9% - 80% of total alkaloids | [1] |

| Lupinus albus (White Lupin) | Seeds | Present | Lupanine is often the major alkaloid | [4][5] |

| Lupinus angustifolius (Narrow-leafed lupin) | Seeds | Precursor to other alkaloids | Can be engineered to accumulate high levels of this compound | [6] |

| Cytisus scoparius (Scotch Broom) | Aerial parts | ~0.3% | Main alkaloid | [1] |

| Cytisus scoparius | Shoots and Flowers | Predominant alkaloid | Lupanine-type alkaloids are mainly in seeds, pods, and roots | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically employs an acid-base extraction method, which leverages the basic nature of the alkaloid to separate it from other plant constituents[1]. Subsequent purification is often achieved through column chromatography.

Experimental Protocol: Acid-Base Extraction from Lupinus Seeds

This protocol is a synthesized methodology based on established procedures for alkaloid extraction from Lupinus species[4][8].

Materials:

-

Dried and finely ground Lupinus seed powder

-

0.5 M Hydrochloric acid (HCl)

-

0.5 M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Beakers, separatory funnel, centrifuge, rotary evaporator, filter paper

Procedure:

-

Acidic Extraction:

-

Homogenize 5 g of ground lupin seed powder with 25 mL of 0.5 M HCl.

-

For enhanced extraction, place the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes and carefully decant the acidic supernatant containing the protonated sparteine (B1682161) hydrochloride.

-

-

Basification:

-

Adjust the pH of the supernatant to between 9 and 10 by the dropwise addition of 0.5 M NaOH. This deprotonates the sparteine hydrochloride, converting it to the free base which is soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

Transfer the alkaline aqueous solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of dichloromethane or diethyl ether. Shake the funnel vigorously, venting frequently to release pressure.

-

Allow the layers to separate and collect the lower organic phase (dichloromethane) or the upper organic phase (diethyl ether).

-

Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery of the alkaloid.

-

-

Drying and Concentration:

-

Combine the organic phases and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the solution to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound extract.

-

Experimental Protocol: Purification by Column Chromatography

The crude extract obtained from the acid-base extraction can be further purified using silica (B1680970) gel column chromatography[9][10].

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh or 70-230 mesh)

-

Chloroform (B151607) (CHCl₃)

-

Methanol (B129727) (CH₃OH)

-

Ammonia (B1221849) solution (25%)

-

Glass chromatography column

-

Test tubes or fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pack the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of chloroform.

-

In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry powder. This is the dry loading method.

-

Carefully add the powdered sample-adsorbed silica gel to the top of the packed column.

-

-

Elution:

-

Begin elution with pure chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A common gradient is to start with chloroform and incrementally add methanol (e.g., 1%, 2%, 5%, 10%). A small amount of ammonia (e.g., 0.5%) can be added to the mobile phase to reduce tailing of the basic alkaloid on the acidic silica gel.

-

Collect fractions of the eluent in separate test tubes.

-

-

Fraction Analysis and Final Isolation:

-

Monitor the separation by spotting the collected fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., chloroform:methanol:ammonia, 85:14:1 v/v/v)[9].

-

Visualize the spots on the TLC plate (e.g., using UV light or Dragendorff's reagent).

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined pure fractions to obtain purified this compound.

-

Biosynthesis of this compound

This compound is a lupin alkaloid derived from the amino acid L-lysine[9][11]. The biosynthesis involves the enzymatic conversion of L-lysine into cadaverine (B124047), followed by a series of cyclization reactions to form the characteristic tetracyclic quinolizidine ring system of sparteine[12].

The key steps in the biosynthetic pathway are:

-

Decarboxylation of L-lysine: The enzyme lysine (B10760008) decarboxylase catalyzes the removal of a carboxyl group from L-lysine to form cadaverine[12].

-

Oxidative Deamination: Cadaverine is believed to be converted to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine[9].

-

Trimerization and Cyclization: Three molecules of cadaverine (likely via Δ¹-piperideine intermediates) are utilized to construct the tetracyclic skeleton of sparteine. The exact enzymatic mechanism of this complex cyclization is still under investigation, but it is thought to proceed through enzyme-bound intermediates without the release of free intermediates[9][11].

Visualizations

Experimental Workflow

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. Plant Cytisus scoparius (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 5. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

- 6. prezi.com [prezi.com]

- 7. iajpr.com [iajpr.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of "(-)-Sparteine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant attention in the scientific community for its unique stereochemistry and diverse applications.[1][2] Extracted from various plants of the Lupinus genus, it is widely recognized as a chiral ligand in asymmetric synthesis and possesses notable pharmacological properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a summary of its biological significance.

Physical and Chemical Properties

This compound is a viscous, oily liquid at room temperature, characterized by its basic nature.[4][5] Its physicochemical properties are crucial for its application in various chemical transformations and for understanding its pharmacokinetic profile.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂ | [5] |

| Molecular Weight | 234.38 g/mol | [5] |

| Appearance | Viscous, oily liquid | [4][5] |

| CAS Number | 90-39-1 | [5] |

Tabulated Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 30.5 °C | [6] | |

| Boiling Point | 137-138 °C | 1 mmHg | [7] |

| 173 °C | 8 mmHg | [5] | |

| Density | 1.02 g/mL | 25 °C | [7] |

| Refractive Index | n20/D 1.528 | 20 °C | [7] |

| Optical Rotation | [α]D²¹ -16.4° | c = 10 in absolute alcohol | [5] |

| pKa₁ | 2.24 | 20 °C | [5] |

| pKa₂ | 9.46 | 20 °C | [5] |

| Solubility in Water | 3.04 g/L | 25 °C | [4] |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and ether. | [5] |

Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its unique tetracyclic structure. While specific chemical shifts can vary slightly depending on the solvent and experimental conditions, representative data is available in the literature.[8][9]

The ¹³C NMR spectrum is instrumental in confirming the carbon framework of this compound. Studies have detailed the chemical shifts for each of the 15 carbon atoms in the molecule.[9][10][11]

Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 235.[6][12][13]

Experimental Protocols

General Protocol for Determination of Physical Properties

Melting Point: The melting point of this compound can be determined using a standard melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation apparatus under a specific vacuum, and the temperature at which the liquid boils and condenses is recorded.

Solubility: To determine the solubility in a given solvent, an excess amount of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]

Asymmetric Synthesis Protocols

This compound is a cornerstone chiral ligand, particularly in reactions involving organolithium reagents.[1] Its rigid C₂-symmetric structure creates a chiral environment that enables high stereoselectivity.[1]

One of the most prominent applications of this compound is in the enantioselective deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile.

Methodology:

-

A solution of this compound (1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]

-

sec-Butyllithium (s-BuLi) (1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the chiral base complex.[1]

-

N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for a specified time to achieve enantioselective deprotonation.

-

An electrophile is added to quench the lithiated intermediate.

-

The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.

This compound, in conjunction with a palladium catalyst, can be used for the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer, leaving the other enantiomer of the alcohol enriched.

Methodology:

-

A mixture of the racemic secondary alcohol, this compound, and a palladium catalyst (e.g., Pd(OAc)₂) is prepared in a suitable solvent.

-

The reaction is stirred under an atmosphere of air or oxygen.

-

The progress of the reaction is monitored by techniques such as TLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the unreacted alcohol.

-

Upon completion, the reaction mixture is worked up to separate the oxidized ketone from the unreacted, enantioenriched alcohol.

-

The enantioenriched alcohol is purified by column chromatography.

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects, most notably as a class 1a antiarrhythmic agent and an anticonvulsant.[3][14] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels.[14] Additionally, it has been shown to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes, which may contribute to its anticonvulsant properties.[3]

The diagram illustrates the dual mechanism of this compound. By blocking voltage-gated sodium channels, it reduces the influx of sodium ions, thereby prolonging the action potential and reducing cellular excitability.[14] This action is the basis for its antiarrhythmic effects. Concurrently, its activation of M2/M4 muscarinic receptors can lead to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and contributing to a reduction in neuronal hyperexcitability, which is relevant to its anticonvulsant activity.[3]

Conclusion

This compound is a versatile and valuable molecule for both synthetic chemists and pharmacologists. Its well-defined physical and chemical properties, coupled with its potent and selective biological activities, make it a subject of ongoing research and development. This guide provides a foundational understanding of this compound, offering detailed data and protocols to aid researchers in their exploration of this fascinating alkaloid.

References

- 1. benchchem.com [benchchem.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sparteine [drugfuture.com]

- 6. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound(90-39-1) 1H NMR spectrum [chemicalbook.com]

- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of (-)-Sparteine: A Technical Guide to its Discovery and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(-)-Sparteine, a naturally occurring chiral diamine, has etched a significant mark on the field of asymmetric synthesis. Its unique, rigid C2-symmetric structure has made it an invaluable tool, particularly as a chiral ligand for organolithium bases in highly stereoselective transformations. This technical guide delves into the discovery, historical evolution, and mechanistic intricacies of this compound's use, offering a comprehensive resource for professionals in chemical research and drug development.

Discovery and Historical Context

This compound, a lupin alkaloid, was first isolated in 1851.[1] However, its profound potential as a chiral ligand in asymmetric synthesis lay dormant for over a century. The landscape of stereoselective chemistry was forever changed in the 1990s through the pioneering work of Hoppe and Beak.[1][2] Their research demonstrated the remarkable efficacy of the complex formed between this compound and sec-butyllithium (B1581126) in the highly enantioselective deprotonation of various prochiral substrates, including carbamates and N-Boc protected heterocycles.[1] This breakthrough unlocked new pathways for the asymmetric synthesis of a diverse array of chiral molecules.[1]

A significant challenge in the application of sparteine (B1682161) has been the commercial availability of only its (-)-enantiomer, a predicament widely known as the "(+)-sparteine problem".[1] This limitation has spurred considerable research into the development of synthetic surrogates to access the opposite enantiomeric products, further expanding the toolkit for asymmetric synthesis.[1][3]

Mechanism of Asymmetric Deprotonation

The stereochemical outcome of this compound-mediated deprotonation hinges on the formation of a well-defined, chiral complex with an organolithium reagent.[1][4] Spectroscopic studies, particularly NMR, have been crucial in elucidating the structure of these active complexes.[1] The rigid, C2-symmetric backbone of this compound establishes a chiral environment around the lithium atom. This chirality is then transferred during the deprotonation of a prochiral substrate, leading to a highly stereoselective transformation.[1][4] The process can be visualized as the organolithium reagent and this compound forming a chiral complex, which then interacts with the prochiral substrate at a diastereomeric transition state, enabling the selective removal of one of two enantiotopic protons.[4] This generates an enantioenriched lithiated intermediate that can be subsequently quenched with an electrophile to yield the final chiral product.[1][4]

Caption: Mechanism of this compound-mediated asymmetric deprotonation.

Quantitative Data Summary

The efficacy of this compound and its synthetic surrogates is underscored by the high enantioselectivities and yields achieved in a variety of asymmetric transformations. The following tables provide a summary of key quantitative data for representative reactions.

Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine [1]

| Ligand | Organolithium | Electrophile | Yield (%) | Enantiomeric Ratio (er) |

| This compound | s-BuLi | Me₃SiCl | 95 | 98:2 |

| This compound | s-BuLi | PhCHO | 85 | 96:4 |

| (+)-Sparteine Surrogate | s-BuLi | Me₃SiCl | 93 | 2:98 |

| (+)-Sparteine Surrogate | s-BuLi | PhCHO | 82 | 4:96 |

Table 2: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine [4]

| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 | Beak, et al. |

| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 | Hoppe, et al. |

| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 92 | 98 | Beak, et al. |

Table 3: Kinetic Resolution of 2-Arylpiperazines [1]

| Ligand | Organolithium | Substrate | Recovered Substrate er |

| (+)-Sparteine | n-BuLi | 2-Phenylpiperazine | 99:1 |

| (+)-Sparteine | n-BuLi | 2-(4-Fluorophenyl)piperazine | 98:2 |

Key Experimental Protocols

General Procedure for the Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine

This protocol provides a representative example of a this compound-mediated asymmetric deprotonation.

Caption: General workflow for sparteine-mediated asymmetric synthesis.

Detailed Methodology: [1]

-

To a solution of this compound (1.2 equivalents) in anhydrous methyl tert-butyl ether (MTBE) (0.2 M) at -78 °C under an argon atmosphere, add s-butyllithium (1.2 equivalents, solution in cyclohexanes).

-

Stir the resulting solution at -78 °C for 15 minutes.

-

Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add the electrophile (1.5 equivalents).

-

Continue stirring for an additional 1-3 hours at -78 °C.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Conclusion

This compound has proven to be a cornerstone in the field of asymmetric synthesis, offering a robust and highly effective method for controlling stereochemistry in a variety of chemical transformations. Its rich history, from its initial isolation to its development as a premier chiral ligand, continues to inspire the design of new synthetic strategies and the development of novel chiral ligands. For researchers and professionals in drug development, a thorough understanding of the principles and applications of this compound is essential for the stereocontrolled synthesis of complex, biologically active molecules.

References

The Chiral Architect: A Technical Guide to the Mechanism of Action of (-)-Sparteine as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a naturally occurring lupin alkaloid, has established itself as a cornerstone chiral ligand in modern asymmetric synthesis. Its rigid, C2-symmetric bis-quinolizidine framework provides a unique and highly effective chiral environment for a variety of metal-mediated transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its stereochemical control, with a primary focus on two of its most significant applications: the enantioselective deprotonation of prochiral substrates using organolithium bases and the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. This document consolidates key mechanistic insights, quantitative data from seminal studies, and detailed experimental protocols to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Structural Uniqueness of this compound

This compound's efficacy as a chiral ligand stems from its distinctive rigid and sterically demanding structure. This tetracyclic diamine exists in a locked all-chair conformation, which creates a well-defined chiral pocket around a coordinated metal center. The two nitrogen atoms act as a bidentate ligand, and the bulky bicyclic framework effectively shields specific quadrants of the coordination sphere, thereby directing the approach of substrates and reagents with high facial selectivity. This inherent structural rigidity is paramount to its ability to induce high levels of enantioselectivity in a wide range of chemical transformations.[1]

Mechanism in Asymmetric Deprotonation with Organolithium Reagents

One of the most powerful applications of this compound is in mediating the enantioselective deprotonation of prochiral organic substrates, such as N-Boc protected heterocycles, in conjunction with organolithium bases like sec-butyllithium (B1581126) (s-BuLi).[2] This methodology provides a reliable route to configurationally stable organolithium intermediates, which can be trapped with various electrophiles to afford highly enantioenriched products.

Formation of the Chiral Lithiated Complex

The initial and crucial step is the formation of a well-defined chiral complex between the organolithium reagent and this compound. NMR spectroscopic studies have been instrumental in elucidating the structure of these active complexes.[3] These studies suggest that in non-coordinating solvents like diethyl ether or toluene, the active species is often a monomeric complex of the organolithium reagent, this compound, and the substrate.[4] The formation of this defined complex is critical for achieving high enantioselectivity.

The Deprotonation Event: A Kinetically Controlled Process

The stereochemical outcome of the deprotonation is determined in a kinetically controlled step. The chiral ligand-base complex selectively abstracts one of two enantiotopic protons from the prochiral substrate. Computational studies and experimental evidence point to the formation of a "pre-lithiation complex" where the substrate is coordinated to the lithium atom of the s-BuLi/(-)-sparteine complex.[5] The steric environment created by the this compound ligand dictates the trajectory of the deprotonation, favoring the removal of the proton that is more accessible within the chiral pocket. This leads to the formation of a configurationally stable lithiated intermediate with high enantiomeric excess.

Quantitative Data for Asymmetric Deprotonation

The effectiveness of the this compound/s-BuLi system is demonstrated by the high yields and enantioselectivities achieved in the deprotonation and subsequent functionalization of various substrates.

| Substrate | Electrophile (E+) | Product | Yield (%) | ee (%) | Reference |

| N-Boc-pyrrolidine | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 | [6] |

| N-Boc-pyrrolidine | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 | [6] |

| N-Boc-pyrrolidine | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 92 | 98 | [6] |

| N-Boc-pyrrolidine | CH₃I | 2-methyl-N-Boc-pyrrolidine | 88 | 95 | [6] |

Experimental Protocol: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine

The following protocol is a representative example of a this compound-mediated asymmetric deprotonation-substitution reaction.[7]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is used. The reaction is carried out under an inert atmosphere of dry nitrogen or argon.

-

Reagent Charging: The flask is charged with anhydrous methyl tert-butyl ether (MTBE) (120 mL). N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv) and this compound (13.7 g, 58.4 mmol, 1.20 equiv) are added via syringe.

-

Cooling: The solution is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: A solution of sec-butyllithium (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol, 1.30 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C. The solution typically turns orange-red.

-

Aging: The reaction mixture is stirred at -78 °C for 3 hours to ensure complete deprotonation.

-

Electrophilic Quench: Trimethylsilyl chloride (TMSCl) (8.2 mL, 64.2 mmol, 1.4 equiv) is added dropwise to the solution at -78 °C.

-

Work-up: The reaction is stirred for an additional 2 hours at -78 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(trimethylsilyl)-N-Boc-pyrrolidine.

Mechanism in Palladium-Catalyzed Oxidative Kinetic Resolution

This compound serves as a highly effective chiral ligand in the palladium(II)-catalyzed aerobic oxidative kinetic resolution of racemic secondary alcohols. This process allows for the separation of enantiomers by selectively oxidizing one enantiomer to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer.

The Dual Role of this compound

A key mechanistic feature of this reaction is the dual role of this compound. It not only acts as a chiral ligand bound to the palladium center but also functions as a base in the deprotonation of the coordinated alcohol.[8] This dual functionality is crucial for the efficiency and stereoselectivity of the catalytic cycle.

The Catalytic Cycle

The catalytic cycle, as elucidated by extensive mechanistic and computational studies, involves several key steps:[9][10]

-

Ligand Exchange: The reaction initiates with the substitution of one of the ligands on the palladium precursor (e.g., a chloride in (this compound)PdCl₂) by the secondary alcohol.

-

Deprotonation: The coordinated alcohol is then deprotonated by a molecule of free this compound, forming a diastereomeric palladium(II)-alkoxide intermediate. This step is often reversible.

-

β-Hydride Elimination: The rate-determining and enantiodiscriminating step is the β-hydride elimination from the palladium-alkoxide intermediate. This forms the ketone product, a palladium-hydride species, and a protonated sparteine molecule. The steric and electronic properties of the diastereomeric transition states for this step dictate the enantioselectivity of the resolution.

-

Reductive Elimination and Re-oxidation: The palladium-hydride species undergoes reductive elimination to produce water and regenerate a Pd(0) species, which is then re-oxidized by molecular oxygen to the active Pd(II) catalyst, completing the cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using this compound | Chemsrc ID:337830 [chemsrc.com]

- 9. Structural Features and Reactivity of (sparteine)PdCl2: A Model for Selectivity in the Oxidative Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural features and reactivity of (sparteine)PdCl2: a model for selectivity in the oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Sparteine in Lupin Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid (QA), is a prominent secondary metabolite in various species of the Lupinus genus (lupins). This compound and its derivatives exhibit a range of biological activities and serve as valuable chiral ligands in asymmetric synthesis. Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-lysine and involves a series of enzymatic conversions to construct the characteristic tetracyclic quinolizidine skeleton. The pathway can be broadly divided into two main stages: the formation of the initial building block, cadaverine (B124047), and its subsequent cyclization and assembly into the sparteine (B1682161) core.

From L-Lysine to the Quinolizidine Skeleton

The initial steps of the pathway are well-established and involve two key enzymes: lysine (B10760008) decarboxylase (LDC) and a copper amine oxidase (CAO).

-

Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to produce cadaverine.[1][2] This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3] In Lupinus angustifolius, this enzyme (La-L/ODC) has been cloned and characterized.[4]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal (B1222117). This reaction is catalyzed by a copper amine oxidase (CAO) .[1][5] 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[1][6]

-

Formation of the Tetracyclic Core: The precise mechanism by which three molecules of Δ¹-piperideine (derived from three molecules of cadaverine) assemble to form the tetracyclic sparteine core is still a subject of investigation.[7][8][9] Several hypotheses have been proposed, with tracer studies suggesting a complex series of condensation and cyclization reactions.[7] The favored hypothesis involves the dimerization of Δ¹-piperideine to form a bicyclic intermediate, which then incorporates a third Δ¹-piperideine unit to form the tetracyclic structure. However, the specific enzymes catalyzing these steps have not yet been fully elucidated.

Downstream Modifications of this compound

In many lupin species, this compound serves as a precursor for a variety of other quinolizidine alkaloids. For instance, in Lupinus angustifolius, this compound is converted to (+)-lupanine through a two-step enzymatic oxidation.

-

Hydroxylation of this compound: The first step is the hydroxylation of this compound, catalyzed by a cytochrome P450 monooxygenase, CYP71D189 .[9][10]

-

Oxidation to (+)-Lupanine: The resulting intermediate is then oxidized to (+)-lupanine by a short-chain dehydrogenase/reductase (SDR1) .[9][10]

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the this compound biosynthesis pathway, comprehensive quantitative data, particularly enzyme kinetic parameters, remain limited for some of the key enzymes from lupin species.

| Enzyme | Substrate | Product(s) | Organism | Kcat (s⁻¹) | Km (mM) | Optimal pH | Reference(s) |

| Lysine Decarboxylase (La-L/ODC) | L-Lysine | Cadaverine, CO₂ | Lupinus angustifolius | 1.18 - 2.32 | 2.10 - 3.85 | 7.5 | [11] |

| Copper Amine Oxidase (CAO) | Cadaverine | 5-Aminopentanal, NH₃, H₂O₂ | Lupinus angustifolius | N/A | N/A | N/A | [12] |

| CYP71D189 | This compound | 17-oxo-sparteine (?) | Lupinus angustifolius | N/A | N/A | N/A | [9][10] |

| SDR1 | 17-oxo-sparteine (?) | (+)-Lupanine | Lupinus angustifolius | N/A | N/A | N/A | [9][10] |

| N/A : Data not available in the cited literature. |

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

| Compound | Plant Tissue | Concentration (mg/kg dry weight) | Species | Reference(s) |

| Sparteine | Seeds | 0.13 - 13.68% of total alkaloids | Lupinus spp. | [10] |

| Lupanine | Seeds | Major alkaloid in many species | Lupinus angustifolius | |

| 13-Hydroxylupanine | Seeds | Detected in lower amounts | Lupinus angustifolius | [13] |

| Angustifoline | Seeds | Detected in lower amounts | Lupinus angustifolius | [13] |

| Cadaverine | Various | N/A | Lupinus spp. | |

| Δ¹-piperideine | Various | N/A | Lupinus spp. | |

| N/A : Quantitative data for these intermediates in lupin tissues are not readily available in the literature. |

Table 2: Concentration of this compound and Related Alkaloids in Lupin Tissues.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.

Enzyme Assays

1. Lysine Decarboxylase (LDC) Activity Assay: [3][14][15]

-

Principle: The activity of LDC can be determined by measuring the rate of cadaverine or CO₂ production from L-lysine. A common method involves a colorimetric assay to quantify cadaverine.

-

Protocol Outline:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), pyridoxal 5'-phosphate (PLP), and L-lysine.

-

Initiate the reaction by adding the enzyme extract (e.g., purified recombinant LDC or a crude plant extract).

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the produced cadaverine using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC/GC-MS.

-

2. Copper Amine Oxidase (CAO) Activity Assay: [2][5][16]

-

Principle: CAO activity can be measured by monitoring the production of H₂O₂ or the consumption of O₂ during the oxidative deamination of cadaverine. A common method is a spectrophotometric assay coupled with a peroxidase reaction.

-

Protocol Outline:

-

Prepare a reaction mixture containing a suitable buffer, a chromogenic peroxidase substrate (e.g., 4-aminoantipyrine), and horseradish peroxidase.

-

Add the enzyme extract containing CAO.

-

Initiate the reaction by adding the substrate, cadaverine.

-

Monitor the change in absorbance at a specific wavelength over time, which is proportional to the rate of H₂O₂ production.

-

Tracer Studies

Principle: Tracer studies using isotopically labeled precursors are essential for elucidating biosynthetic pathways.[17][18] By feeding plants or cell cultures with labeled compounds (e.g., ¹⁴C- or ¹³C-labeled L-lysine or cadaverine) and analyzing the distribution of the label in the resulting alkaloids, the metabolic route can be traced.

-

Experimental Workflow:

-

Administration of Labeled Precursor: Introduce the isotopically labeled precursor to the plant material (e.g., through hydroponic solution, injection, or vacuum infiltration of detached leaves).

-

Incubation: Allow the plant to metabolize the labeled precursor for a specific period.

-

Extraction of Alkaloids: Harvest the plant tissue and perform an alkaloid extraction.

-

Analysis: Separate and identify the alkaloids (e.g., by GC-MS or LC-MS) and determine the position and extent of isotopic labeling (e.g., by mass spectrometry or NMR spectroscopy).

-

Gene Cloning and Heterologous Expression

Principle: To characterize the function of individual enzymes in the pathway, the corresponding genes are cloned and expressed in a heterologous host system (e.g., E. coli or yeast).[19][20] This allows for the production of large quantities of the purified enzyme for in vitro studies.

-

General Workflow:

-

Gene Identification: Identify candidate genes based on sequence homology to known enzymes or through transcriptomic analysis.

-

Cloning: Amplify the gene of interest from lupin cDNA and clone it into a suitable expression vector.

-

Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag or GST-tag purification).

-

Functional Characterization: Perform enzyme assays with the purified protein to confirm its activity and determine its kinetic parameters.

-

Signaling Pathways and Workflows

References

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. liofilchem.net [liofilchem.net]

- 12. uniprot.org [uniprot.org]

- 13. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid methods for determining decarboxylase activity: ornithine and lysine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asm.org [asm.org]

- 18. The influence of enzyme induction on polymorphic sparteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heterologous expression and purification of GFP tagged HaTRPA1 exploiting the yeast Pichia pastoris | LUP Student Papers [lup.lub.lu.se]

- 20. Heterologous Expression and Functional Characterization of CAP18 from Oryctolagus cuniculus - Reports of Biochemistry and Molecular Biology [rbmb.net]

The "(+)-Sparteine Problem": A Technical Guide to Stereoselective Transformations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Sparteine, a naturally occurring chiral diamine, has long been a cornerstone in asymmetric synthesis, particularly in stereoselective transformations involving organolithium reagents. Its rigid, C2-symmetric structure provides a powerful chiral environment for controlling the stereochemical outcome of reactions, most notably in the deprotonation of prochiral substrates. However, the commercial availability of only the (-)-enantiomer presents a significant limitation known as the "(+)-sparteine problem." This dependency restricts synthetic chemists to the formation of only one of two possible enantiomers of a desired product, a considerable bottleneck in the development of chiral drugs and other enantiopure molecules.

This technical guide provides an in-depth exploration of the "(+)-sparteine problem," from its mechanistic underpinnings to the innovative solutions that have emerged. We will delve into the core principles of sparteine-mediated stereoselectivity, present a comparative analysis of this compound and its synthetic counterparts through quantitative data, and provide detailed experimental protocols for key transformations. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to navigate and overcome the challenges posed by the "(+)-sparteine problem."

The Core of the Problem: Understanding Sparteine's Role and Limitation

This compound's efficacy in asymmetric synthesis stems from its ability to form a well-defined, chiral complex with organolithium reagents, such as sec-butyllithium (B1581126) (s-BuLi).[1] This complex then acts as a chiral base, selectively removing one of two enantiotopic protons from a prochiral substrate. The rigid bispidine framework of sparteine (B1682161) creates a highly ordered transition state, dictating the facial selectivity of the deprotonation and leading to the formation of a configurationally stable, enantioenriched organolithium intermediate. Subsequent reaction with an electrophile then furnishes the desired chiral product with high enantiomeric excess (e.e.).

The Solution: Development of (+)-Sparteine Surrogates

To address this limitation, significant research has focused on the design and synthesis of "(+)-sparteine surrogates" – chiral diamines that can mimic the stereochemical outcome of the elusive (+)-enantiomer. A major breakthrough in this area was the development of a (+)-sparteine surrogate derived from the readily available natural product, (-)-cytisine.[2] These surrogates have proven to be highly effective, providing access to the enantiomeric series of products with comparable levels of enantioselectivity to those achieved with this compound.

dot

Caption: Logical workflow for solving the (+)-sparteine problem.

Quantitative Data Presentation: A Comparative Analysis

The effectiveness of (+)-sparteine surrogates is best illustrated through a direct comparison of their performance against this compound in key stereoselective transformations. The following tables summarize the quantitative data (yield and enantiomeric excess) for several benchmark reactions.

Asymmetric Deprotonation of N-Boc-pyrrolidine

The enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile, is a fundamental method for synthesizing chiral 2-substituted pyrrolidines.

| Ligand | Electrophile (E+) | Product Configuration | Yield (%) | e.e. (%) | Reference |

| This compound | Me3SiCl | (S) | 87 | 90 | [2] |

| (+)-Sparteine Surrogate | Me3SiCl | (R) | 84 | 90 | [2] |

| This compound | PhCHO | (S)-syn | 65 | >98 | [3] |

| (+)-Sparteine Surrogate | PhCHO | (R)-syn | 66 | 94 | [4] |

Asymmetric α-Lithiation-Rearrangement of Cyclooctene Oxide

The asymmetric α-lithiation and subsequent rearrangement of meso-epoxides is a powerful method for the synthesis of chiral allylic alcohols.

| Ligand | Product Configuration | Yield (%) | e.e. (%) | Reference |

| This compound | (R) | 75 | 96 | [3] |

| (+)-Sparteine Surrogate | (S) | 72 | 95 | [3] |

Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol

The kinetic resolution of racemic secondary alcohols via palladium-catalyzed aerobic oxidation is a valuable method for obtaining enantioenriched alcohols.

| Ligand | Recovered Alcohol Config. | Conversion (%) | e.e. (%) of Alcohol | Selectivity Factor (s) | Reference |

| This compound | (S) | 55 | 99 | 46 | [3] |

| (+)-Sparteine Surrogate | (R) | 53 | 98 | 40 | [3] |

Experimental Protocols

Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

This protocol outlines the three-step synthesis of a commonly used (+)-sparteine surrogate.

dot

Caption: Synthesis workflow for the (+)-sparteine surrogate.

Step 1: Protection of (-)-Cytisine (-)-Cytisine is protected as its methoxy carbamate to prevent side reactions in the subsequent reduction step. In a typical procedure, (-)-cytisine is treated with methyl chloroformate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane/water) to yield the protected pyridone.

Step 2: Hydrogenation The pyridone ring of the protected cytisine is hydrogenated to the corresponding saturated lactam. This is typically achieved using hydrogen gas and a catalyst such as Adams' catalyst (PtO2) in a solvent like ethanol (B145695) or acetic acid. The hydrogenation generally proceeds with high diastereoselectivity.

Step 3: Reduction The final step involves the reduction of both the lactam and the carbamate functionalities. Lithium aluminum hydride (LiAlH4) in a refluxing ethereal solvent such as tetrahydrofuran (B95107) (THF) is commonly used to afford the desired (+)-sparteine surrogate. The product is then typically purified by distillation.

Asymmetric Lithiation of N-Boc-pyrrolidine using this compound

This protocol details a general procedure for the benchmark asymmetric deprotonation of N-Boc-pyrrolidine.

Materials:

-

Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)

-

This compound (or (+)-sparteine surrogate)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N-Boc-pyrrolidine

-

Electrophile (e.g., trimethylsilyl (B98337) chloride)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

-

A solution of this compound (1.1 equivalents) in anhydrous Et2O is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

s-BuLi (1.1 equivalents) is added dropwise, and the resulting solution is stirred at -78 °C for 15-30 minutes to allow for complex formation.

-

A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous Et2O is added dropwise to the chiral base solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for the desired time (typically 1-2 hours) to ensure complete deprotonation.

-

The electrophile (1.2-1.5 equivalents) is added to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional 1-3 hours.

-

The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et2O.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the enantioenriched 2-substituted pyrrolidine.

Mechanistic Insights and Catalytic Cycles

The stereochemical outcome of sparteine-mediated reactions is dictated by the formation of a well-defined chiral complex between the organolithium reagent and the diamine ligand.

dot

Caption: Mechanism of this compound-mediated deprotonation.

While many sparteine-mediated reactions are stoichiometric, efforts have been made to develop catalytic versions. A key challenge in catalytic asymmetric deprotonation is the regeneration of the active chiral lithium-sparteine complex. One successful approach involves the use of a less-coordinating achiral ligand to facilitate the release of the sparteine from the product-lithiated species, allowing it to re-enter the catalytic cycle.

Conclusion and Future Outlook

The development of (+)-sparteine surrogates has provided an elegant and practical solution to the long-standing "(+)-sparteine problem." These synthetic diamines have proven to be highly effective, offering access to the opposite enantiomers of products with comparable efficiency and stereoselectivity to the naturally occurring this compound. The ability to access both enantiomeric series of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often enantiomer-dependent.

Future research in this area will likely focus on the development of new and more efficient sparteine-like ligands, potentially with tunable steric and electronic properties to further enhance selectivity in a broader range of transformations. Additionally, the development of more general and efficient catalytic systems that utilize sub-stoichiometric amounts of these valuable chiral ligands will continue to be a major goal, aligning with the principles of green and sustainable chemistry. The ongoing efforts in this field underscore the power of synthetic chemistry to overcome natural limitations and provide enabling tools for the creation of complex and valuable molecules.

References

- 1. Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Total Synthesis of Racemic Sparteine: A Technical Guide

Abstract

Sparteine (B1682161), a tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant attention in the field of organic synthesis, primarily for its role as a chiral ligand in asymmetric reactions. While it can be extracted from natural sources, its availability can be inconsistent, prompting the development of numerous total syntheses. This technical guide provides an in-depth analysis of key methodologies for the total synthesis of racemic sparteine. We will explore the seminal work of Leonard, the intricate approach by Fleming, and the more recent, streamlined synthesis developed by Reisman and coworkers. This guide will offer detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Reisman Synthesis: A Concise and Scalable Approach

In 2023, the Reisman group reported a seven-step, gram-scale synthesis of (±)-sparteine starting from the readily available commodity chemicals pyridine (B92270) and glutaryl chloride.[1][2][3][4] A key feature of this synthesis is a dearomative cascade cyclization to construct the quinolizidine core.[1][2]

Synthetic Pathway

The overall synthetic route developed by Reisman and coworkers is depicted below.

Caption: The Reisman seven-step synthesis of (±)-sparteine.

Experimental Protocols and Quantitative Data

The following table summarizes the key transformations, reagents, and yields for the Reisman synthesis.

| Step | Transformation | Key Reagents | Solvent | Yield |

| 1 | Dearomatization/Cyclization | Pyridine, Glutaryl Chloride, Methanol | Dichloromethane (B109758) | ~60% |

| 2 | Epimerization | t-BuOK | t-BuOH | Not Isolated |

| 3 | Hydrogenation | H₂, Pd/C | Methanol | 55% (over 2 steps) |

| 4 | Reduction/Tosylation | L-Selectride, TsCl | Tetrahydrofuran | 73% |

| 5 | SN2 Reaction | Glutarimide, K₂CO₃ | Dimethylformamide | 93% |

| 6 | Intramolecular Enolate Addition | LHMDS | Tetrahydrofuran | 56% |

| 7 | Reduction | LiAlH₄ | Tetrahydrofuran | 56% (qNMR), 30% (isolated as bis-hydrogen sulfate (B86663) salt) |

Detailed Protocol for Step 1: Synthesis of the Quinolizidine Intermediate [2]

To a solution of pyridine in dichloromethane (DCM) at -78 °C, glutaryl chloride is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The mixture is then cooled back to -78 °C and quenched with methanol. An aqueous workup is performed, and the crude product is purified by flash chromatography to yield the quinolizidine intermediate.[2]

The Fleming Synthesis: A Stereocontrolled Approach

The synthesis of (±)-sparteine by Fleming and coworkers, published in 2005, employs a strategy that sets the stereochemistry in a controlled manner, with the potential for adaptation to an enantioselective synthesis.[5][6][7][8][9]

Synthetic Pathway

The logical flow of the Fleming synthesis is outlined below.

Caption: Key transformations in the Fleming synthesis of (±)-sparteine.

Core Experimental Steps

-

Diels-Alder Reaction and Cyclopropane Formation: The synthesis commences with a Diels-Alder reaction between dimethyl bromomesaconate and dicyclopentenyl, followed by cyclopropane formation to establish a meso intermediate.[5][8]

-

Diastereoselective Protonation: The stereochemistry at C-2 and C-4 is set through a moderately diastereoselective protonation of a bis-enolate, which is generated by reductive cleavage of the meso intermediate with lithium in liquid ammonia.[5][8]

-

Ozonolysis and Beckmann Rearrangement: The double bond in the resulting racemic diester is cleaved by ozonolysis. The subsequent diketone undergoes a Beckmann rearrangement to form a bis-lactam.[5][6]

-

Final Reduction and Cyclization: The synthesis is completed by the reduction of the bis-lactam with lithium aluminium hydride, which also induces an intramolecular nucleophilic displacement to furnish racemic sparteine.[5][6]

The Leonard Synthesis: The First Total Synthesis

The first total synthesis of (±)-sparteine was accomplished by Leonard and Beyler in 1950.[1][2] This pioneering work provided a foundational route to this complex alkaloid.

Synthetic Pathway

A simplified workflow of the Leonard synthesis is presented below.

Caption: The two-step approach of the first total synthesis of (±)-sparteine by Leonard.

Key Features

This synthesis is remarkably concise, achieving the target molecule in just two steps from ethyl 2-(pyridin-2-yl)acetate.[1] The crucial step is an exhaustive hydrogenation of a pyridine-quinolizone intermediate.[1] Although innovative, this hydrogenation step proceeded with a low yield.[1]

Conclusion

The total synthesis of racemic sparteine has evolved significantly since its first accomplishment by Leonard. The Fleming synthesis showcases a nuanced approach to stereocontrol, while the more recent Reisman synthesis offers a highly efficient and scalable route suitable for producing gram quantities of this valuable alkaloid. These methodologies not only provide access to sparteine for its various applications but also demonstrate the progression of synthetic organic chemistry in tackling complex molecular architectures. This guide provides a detailed overview of these key syntheses to aid researchers in the understanding and potential application of these synthetic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A synthesis of (±)-sparteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A synthesis of (+/-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A synthesis of (±)-sparteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (-)-Sparteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a naturally occurring tetracyclic bis-quinolizidine alkaloid, has attracted significant attention in the fields of stereoselective synthesis and pharmacology. Its rigid, C2-symmetric chiral structure makes it a highly effective ligand in a multitude of asymmetric transformations. Furthermore, this compound exhibits notable biological activity, primarily as a class Ia antiarrhythmic agent by blocking voltage-gated sodium channels. This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of this compound, supported by a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthetic applications.

Molecular Structure and Physicochemical Properties

This compound is a member of the lupin alkaloid family, characterized by a rigid cage-like structure composed of four fused six-membered rings. Its chemical formula is C₁₅H₂₆N₂[1].

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,6R,7S,9S,11S,16R)-7,16-Methanoquinolizido[1,2-a][2][3]diazocine | |

| Systematic Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane | [PubChem CID: 644020] |

| CAS Number | 90-39-1 | [1] |

| Molecular Formula | C₁₅H₂₆N₂ | [1] |

| Molecular Weight | 234.38 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 173 °C at 8 mmHg | [Sparteine - NIST WebBook] |

| Melting Point | - | |

| Density | 1.02 g/cm³ | [Sparteine - Wikipedia] |

| Optical Rotation [α]D | -17.5° (c=2, ethanol) |

Stereochemistry and Conformational Analysis

The stereochemical complexity of this compound arises from its four chiral centers, with the absolute configuration determined to be (6R, 7S, 9S, 11S). This specific arrangement of stereocenters dictates the overall C2 symmetry of the molecule, which is crucial for its application as a chiral ligand.

The rigid tetracyclic system of this compound significantly restricts its conformational freedom. The ground-state conformation features all four rings in a chair conformation, providing a well-defined three-dimensional structure. This rigidity is a key factor in the high stereoselectivity observed in reactions where it is employed as a chiral ligand. Computational studies and spectroscopic analyses have confirmed the stability of this all-chair conformation[4].

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.0 ppm) characteristic of the rigid ring system. | |

| ¹³C NMR | Signals corresponding to the 15 carbon atoms, with chemical shifts indicative of the saturated heterocyclic structure. | |

| Infrared (IR) | C-H stretching vibrations (~2800-3000 cm⁻¹), C-N stretching, and fingerprint region vibrations. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234, with a characteristic fragmentation pattern. | [Sparteine - NIST WebBook] |

| Vibrational Circular Dichroism (VCD) | A unique spectral fingerprint that is the mirror image of its enantiomer, (+)-sparteine. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of this compound to confirm its absolute configuration.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of this compound (typically 0.1-0.5 M) in a non-polar solvent that has minimal infrared absorption in the region of interest (e.g., carbon tetrachloride, chloroform).

-

Instrument Setup:

-

Use a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM).

-

Purge the instrument with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire the VCD spectrum in the mid-infrared region (e.g., 2000-800 cm⁻¹).

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.

-

Record the spectrum of the pure solvent under the same conditions for background subtraction.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum.

-

The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.

-

Compare the experimental spectrum to a theoretically calculated spectrum for the known absolute configuration of this compound to confirm its identity.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional molecular structure of this compound in the solid state.

Methodology:

-

Crystallization:

-

Grow single crystals of this compound or a suitable salt (e.g., perchlorate). This is often the most challenging step.

-

Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution can be employed. A variety of solvents and solvent mixtures should be screened.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure provides accurate bond lengths, bond angles, and torsional angles. The crystallographic data is typically deposited in a database and can be accessed as a Crystallographic Information File (CIF).

-

Biological Activity and Signaling Pathway

This compound is classified as a class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels (VGSCs)[5][6]. This blockade reduces the influx of sodium ions into cardiomyocytes, thereby slowing the rate of depolarization of the cardiac action potential and prolonging the effective refractory period.

References

(-)-Sparteine as a Bidentate Ligand in Metal Catalysts: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a privileged bidentate ligand in asymmetric catalysis. Its rigid, C2-symmetric-like tetracyclic structure provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of organic transformations. This technical guide provides a comprehensive overview of the application of this compound in metal-catalyzed reactions, with a focus on palladium, copper, and lithium systems. Detailed experimental protocols, extensive quantitative data on catalyst performance, and mechanistic insights visualized through catalytic cycles are presented to serve as a practical resource for researchers in the field of asymmetric synthesis.

Introduction

The quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral metal complexes are at the forefront of this endeavor, and the design and application of effective chiral ligands are paramount. This compound, a lupin alkaloid, has distinguished itself as a versatile and effective chiral ligand for a range of metals.[1][2] Its unique conformational rigidity and the spatial orientation of its two nitrogen atoms allow it to form stable chelate complexes, thereby creating a chiral pocket that dictates the stereochemical outcome of a reaction.

This guide will delve into the utility of this compound as a bidentate ligand in three major areas of asymmetric catalysis:

-

Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols: A powerful method for accessing enantioenriched alcohols.

-

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: A reliable carbon-carbon bond-forming reaction to produce valuable β-nitro alcohols.

-

Lithium-Mediated Asymmetric Deprotonation: A key strategy for the enantioselective functionalization of prochiral substrates.

For each system, we will provide a summary of quantitative data, detailed experimental procedures for representative reactions, and a visualization of the proposed catalytic cycle.

Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

The kinetic resolution of racemic secondary alcohols is a crucial transformation in organic synthesis. The use of a chiral palladium-(-)-sparteine complex allows for the selective oxidation of one enantiomer, leaving the unreacted alcohol enriched in the other.[1] This process is particularly attractive due to its use of environmentally benign molecular oxygen as the terminal oxidant.[1]

Quantitative Data

The performance of the this compound-palladium catalyst system has been evaluated for a wide range of secondary alcohols. The following table summarizes representative results.

| Entry | Substrate | Conversion (%) | ee (%) of Alcohol | Selectivity (s) | Reference |

| 1 | 1-Phenylethanol | 55 | 99 | 75 | [1] |

| 2 | 1-(4-Bromophenyl)ethanol | 52 | 99 | 88 | [1] |

| 3 | 1-(2-Naphthyl)ethanol | 54 | 99 | 104 | [1] |

| 4 | 1-Indanol | 51 | 99 | 111 | [1] |

| 5 | (E)-4-Phenyl-3-buten-2-ol | 53 | 98 | 51 | [1] |

| 6 | 1-Phenyl-2-propen-1-ol | 58 | 99 | 40 | [1] |

| 7 | cis-1,2-Diphenylethanediol | 50 | >99 (diol) | >200 | [3] |

| 8 | trans-1,2-Diphenylethanediol | 50 | 98 (diol) | 50 | [3] |

General Conditions: Typically 5 mol % Pd complex, 20 mol % this compound, O₂ (1 atm), in a suitable solvent like toluene (B28343) at 80 °C.[1] Improved conditions may involve additives like Cs₂CO₃ and t-BuOH.[1]

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol is adapted from established procedures for the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols.[1]

Materials:

-

[Pd(nbd)Cl₂] (palladium(II) (norbornadiene) dichloride)

-

This compound

-

(±)-1-Phenylethanol

-

Anhydrous toluene

-

Powdered 3 Å molecular sieves

-

Oxygen (balloon)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add powdered 3 Å molecular sieves (500 mg). Evacuate the flask and backfill with argon. Under the argon atmosphere, add [Pd(nbd)Cl₂] (14.3 mg, 0.05 mmol, 5 mol %) and this compound (46.9 mg, 0.20 mmol, 20 mol %).

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Catalyst Pre-formation: Seal the flask, and replace the argon atmosphere with oxygen from a balloon. Stir the reaction mixture at 80 °C for 10 minutes.

-

Substrate Addition: Add (±)-1-phenylethanol (122.2 mg, 1.0 mmol) neat via syringe to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.

-